molecular formula C9H11NO B008427 5,6,7,8-Tetrahydroisoquinolin-3(2H)-one CAS No. 102879-33-4

5,6,7,8-Tetrahydroisoquinolin-3(2H)-one

Cat. No.: B008427
CAS No.: 102879-33-4
M. Wt: 149.19 g/mol
InChI Key: NAVNEMDRBCCOTJ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroisoquinolin-3(2H)-one: is an organic compound with the molecular formula C9H11NO It is a derivative of isoquinoline, characterized by a partially saturated ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroisoquinolin-3(2H)-one can be achieved through several methods:

    Reduction of Isoquinoline Derivatives: One common method involves the reduction of isoquinoline derivatives using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas. This process selectively reduces the aromatic ring to yield the tetrahydroisoquinoline structure.

    Cyclization Reactions: Another approach involves the cyclization of appropriate precursors, such as N-acylated phenylethylamines, under acidic conditions. This method typically requires strong acids like sulfuric acid or polyphosphoric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound often employs scalable hydrogenation processes. These processes utilize high-pressure hydrogen gas and efficient catalysts to achieve high yields and purity. The choice of catalyst and reaction conditions is optimized to ensure the selective reduction of the isoquinoline ring without over-reduction or side reactions.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroisoquinolin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline-3-one derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Further reduction of the compound can lead to fully saturated isoquinoline derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom. Reagents such as alkyl halides or acyl chlorides can be used to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Isoquinoline-3-one derivatives

    Reduction: Fully saturated isoquinoline derivatives

    Substitution: N-substituted tetrahydroisoquinoline derivatives

Scientific Research Applications

5,6,7,8-Tetrahydroisoquinolin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: The compound serves as a building block for the synthesis of various pharmacologically active molecules. It is used in the development of drugs targeting neurological disorders, cardiovascular diseases, and cancer.

    Synthetic Organic Chemistry: The compound is utilized as an intermediate in the synthesis of complex organic molecules

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways. It serves as a tool compound to study enzyme inhibition, receptor binding, and signal transduction.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroisoquinolin-3(2H)-one depends on its specific application:

    Enzyme Inhibition: The compound can act as an inhibitor of various enzymes by binding to their active sites. This inhibition can modulate enzymatic activity and affect metabolic pathways.

    Receptor Binding: The compound can interact with specific receptors in the body, influencing signal transduction pathways. This interaction can lead to changes in cellular responses and physiological effects.

Comparison with Similar Compounds

5,6,7,8-Tetrahydroisoquinolin-3(2H)-one can be compared with other similar compounds, such as:

    Isoquinoline: Unlike this compound, isoquinoline has a fully aromatic ring structure. This difference in saturation affects their chemical reactivity and applications.

    Tetrahydroisoquinoline: This compound is similar in structure but lacks the carbonyl group at the 3-position. The presence of the carbonyl group in this compound introduces additional reactivity and potential for functionalization.

    Isoquinoline-3-one: This compound is an oxidized derivative of this compound. The oxidation state of the nitrogen-containing ring influences their chemical properties and biological activities.

Properties

IUPAC Name

5,6,7,8-tetrahydro-2H-isoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h5-6H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVNEMDRBCCOTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CNC(=O)C=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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